molecular formula C22H23ClO11 B1473039 Peonidin 3-galactoside CAS No. 28148-89-2

Peonidin 3-galactoside

Cat. No.: B1473039
CAS No.: 28148-89-2
M. Wt: 498.9 g/mol
InChI Key: VDTNZDSOEFSAIZ-HVOKISQTSA-N
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Description

Peonidin-3-O-galactoside (chloride) is a type of anthocyanin, which is a class of flavonoids responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. This compound is known for its antioxidant properties and is found naturally in various plants, including cranberries and purple sweet potatoes . The molecular formula of Peonidin-3-O-galactoside (chloride) is C22H23ClO11, and it has a molecular weight of 498.86 g/mol .

Scientific Research Applications

Peonidin-3-O-galactoside (chloride) has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Peonidin 3-galactoside, a type of anthocyanin, primarily targets tyrosinase, a speed-limiting enzyme associated with melanin production . Tyrosinase plays a crucial role in the hydroxylation of mono-phenol to form bisphenol and the oxidation of bisphenol to generate quinone, thus resulting in melanin formation .

Mode of Action

This compound interacts with tyrosinase, inducing static fluorescence quenching of the enzyme . This interaction leads to conformational changes in tyrosinase, affecting its function . The binding of this compound to tyrosinase is facilitated by hydrogen bonds and van der Waals forces .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to melanin synthesis. By interacting with tyrosinase, this compound can inhibit the enzyme’s activity, thereby preventing melanin disease and contributing to whitening .

Result of Action

The interaction of this compound with tyrosinase results in the inhibition of melanin production, which can prevent melanin disease and contribute to whitening . Moreover, this compound has shown potent inhibitory and apoptotic effects on cancer cells in vitro, notably metastatic human breast cancer cells .

Action Environment

The action of this compound is influenced by environmental factors such as pH. Like most anthocyanidins, this compound is pH-sensitive, and changes from red to blue as pH rises . This is because the extent of the conjugation of the double bonds is altered when the pH is changed, which in turn alters the wavelength of light energy absorbed by the molecule .

Safety and Hazards

When handling Peonidin 3-galactoside, it’s important to avoid dust formation and contact with skin and eyes. Suitable personal protective equipment should be worn, and adequate ventilation should be ensured .

Biochemical Analysis

Biochemical Properties

Peonidin 3-galactoside plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This interaction occurs through hydrogen bonding and van der Waals forces, leading to the inhibition of melanin synthesis . Additionally, this compound can quench free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival and proliferation . Furthermore, this compound has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to tyrosinase, leading to the inhibition of this enzyme’s activity . This binding induces conformational changes in tyrosinase, reducing its hydrophobicity and altering its function . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under certain conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can maintain its antioxidant properties over extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may exhibit toxic effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as catechol-O-methyltransferase, which converts it into peonidin . This conversion is part of the anthocyanin metabolism, which includes various enzymatic reactions that modify the structure and function of these compounds . This compound can also influence metabolic flux by modulating the levels of other metabolites involved in antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cell membranes and accumulate in various cellular compartments . The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement across cellular barriers . This distribution is crucial for its biological activity, as it determines the sites of action within the body.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the vacuoles of plant cells, where it contributes to pigmentation . In animal cells, this compound can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peonidin-3-O-galactoside (chloride) can be synthesized through chemical reactions involving the glycosylation of peonidin with galactose. The process typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of the galactose moiety to the peonidin molecule .

Industrial Production Methods: Industrial production of Peonidin-3-O-galactoside (chloride) often involves extraction from natural sources such as cranberries or purple sweet potatoes. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Cyanidin-3-O-galactoside (chloride)
  • Delphinidin-3-O-galactoside (chloride)
  • Malvidin-3-O-galactoside (chloride)
  • Pelargonidin-3-O-galactoside (chloride)

Comparison: Peonidin-3-O-galactoside (chloride) is unique due to its specific glycosylation pattern and the presence of a chloride ion. Compared to other anthocyanins, it has distinct antioxidant properties and stability under various pH conditions. This makes it particularly useful in applications where stability and antioxidant activity are crucial .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18+,19+,20-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNZDSOEFSAIZ-HVOKISQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28148-89-2
Record name Peonidin 3-galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PEONIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595285F29O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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